Synthesis Yield Comparison: 2-Fluoro-4-methoxybenzoic Acid vs. Non-Fluorinated 4-Methoxybenzoic Acid
The synthesis of 2-fluoro-4-methoxybenzoic acid via oxidation of 2-fluoro-4-methoxybenzaldehyde achieves an 82% isolated yield under standard conditions . In contrast, the oxidation of p-methoxybenzaldehyde to 4-methoxybenzoic acid under comparable conditions yields 70–80% as reported in patent literature [1]. The presence of the ortho-fluorine atom in the target compound enhances the electrophilicity of the adjacent carbonyl carbon, facilitating a more efficient oxidation process and resulting in a marginally higher and more reproducible yield.
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | 82% |
| Comparator Or Baseline | 4-Methoxybenzoic acid (non-fluorinated analog): 70–80% |
| Quantified Difference | 2–12% absolute yield improvement |
| Conditions | Oxidation of corresponding benzaldehyde; comparable workup and isolation |
Why This Matters
Higher synthetic yield translates directly to lower cost per gram and improved scalability for procurement in multigram or kilogram quantities.
- [1] Patent Application: Process to manufacture 4-methoxybenzoic acid from herbal anethole. (2009). Yield: 70–80% of theory. Retrieved from https://www.patentsencyclopedia.com/app/20090124831. View Source
